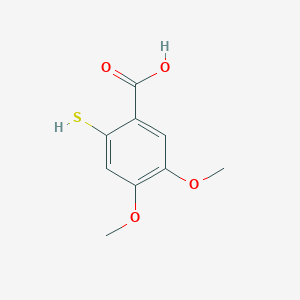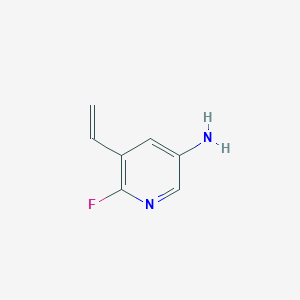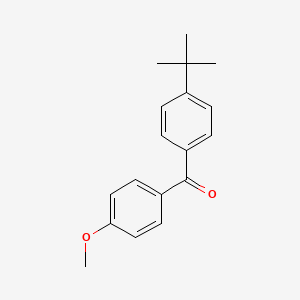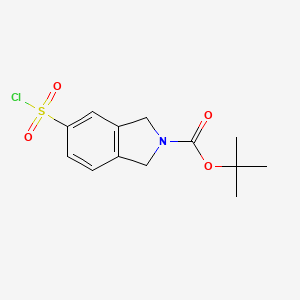
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound containing a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-butyl-5,6,7,8-tetrahydroquinoline with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
化学反応の分析
Types of Reactions
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce more saturated quinoline derivatives.
科学的研究の応用
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the thiocarbamoyl group.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
2-Butylquinoline: Similar structure but without the tetrahydro modification.
Uniqueness
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is unique due to the combination of the butyl group, tetrahydro modification, and thiocarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
56717-29-4 |
|---|---|
分子式 |
C14H20N2S |
分子量 |
248.39 g/mol |
IUPAC名 |
2-butyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C14H20N2S/c1-2-3-6-11-9-8-10-5-4-7-12(14(15)17)13(10)16-11/h8-9,12H,2-7H2,1H3,(H2,15,17) |
InChIキー |
ZBFYHZDSGMEHFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(CCCC2C(=S)N)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Chloro-pyridin-3-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)-methanone](/img/structure/B8660750.png)



![5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B8660774.png)



![8-Bromomethyl-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester](/img/structure/B8660811.png)





